molecular formula C12H16O B8501929 4,7-Dimethyl-5-methoxyindane

4,7-Dimethyl-5-methoxyindane

Cat. No.: B8501929
M. Wt: 176.25 g/mol
InChI Key: NNRCRNIQIDQIAB-UHFFFAOYSA-N
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Description

4,7-Dimethyl-5-methoxyindane is a substituted indane derivative characterized by a bicyclic structure with methyl groups at positions 4 and 7 and a methoxy group at position 4. Indanes are saturated bicyclic hydrocarbons (C₉H₁₀) that serve as scaffolds for pharmaceuticals, fragrances, and organic intermediates. The substitution pattern of this compound distinguishes it from simpler indanes, as the methyl and methoxy groups influence its electronic, steric, and pharmacological properties.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

5-methoxy-4,7-dimethyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C12H16O/c1-8-7-12(13-3)9(2)11-6-4-5-10(8)11/h7H,4-6H2,1-3H3

InChI Key

NNRCRNIQIDQIAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1CCC2)C)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Methoxy-6-methyl-2-aminoindan

  • Structure: Aminoindane derivative with a methoxy group at position 5, methyl at position 6, and an amine at position 2.
  • Pharmacology : Exhibits serotonin receptor agonism similar to MDMA (3,4-methylenedioxymethamphetamine), though with reduced neurotoxicity .
  • Synthesis : Prepared via reductive amination of ketone intermediates, contrasting with the alkylation/methylation steps used for methoxy-substituted indanes .

2,7-Dimethyl-5-methoxyindole

  • Structure : Indole derivative with methyl groups at positions 2 and 7 and a methoxy group at position 5.
  • Physical Properties : Melting point 73–75°C; characterized by UV/IR spectra distinct from indanes due to aromatic nitrogen .
  • Synthesis : Involves palladium-catalyzed hydrogenation and methylation of hydroxyindole precursors, differing from the saturated indane synthesis .
  • Applications : Primarily used in organic synthesis and materials science, whereas 4,7-Dimethyl-5-methoxyindane may find roles in fragrance or pharmaceutical intermediates.

5-Iodo-2-aminoindan

  • Structure: Iodo-substituted aminoindane with halogen at position 5 and amine at position 2.
  • Pharmacology: Nonneurotoxic analogue of para-iodoamphetamine, highlighting the impact of halogenation on safety profiles .
  • Contrast : The iodine atom enhances metabolic stability compared to methyl/methoxy groups, suggesting this compound may have different bioavailability.

Data Table: Key Properties of this compound and Analogues

Compound Core Structure Substituents Pharmacological Activity Melting Point/Physical Data Synthesis Method
This compound Indane 4,7-diMe; 5-OMe Not reported (likely inert) Not available Likely alkylation/methylation
5-Methoxy-6-methyl-2-aminoindan Aminoindane 5-OMe; 6-Me; 2-NH₂ Serotonergic agonist Not reported Reductive amination
2,7-Dimethyl-5-methoxyindole Indole 2,7-diMe; 5-OMe N/A (synthetic intermediate) 73–75°C Hydrogenation/methylation
5-Iodo-2-aminoindan Aminoindane 5-I; 2-NH₂ Nonneurotoxic amphetamine analogue Not reported Halogenation/amination

Research Findings and Implications

  • Substituent Effects : Methyl and methoxy groups in this compound likely increase lipophilicity compared to unsubstituted indanes, influencing solubility and interaction with biological targets.
  • Synthetic Challenges : The steric hindrance from 4,7-dimethyl groups may complicate synthesis compared to less-substituted analogs, necessitating optimized catalytic conditions .

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